1-[(tert-butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and an indazole ring. This compound is often used in organic synthesis, particularly in the protection of amines and carboxylic acids during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through the reaction of the indazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound often utilize flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Substitution: The chlorine atom on the indazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the corresponding amine, while substitution reactions yield various substituted indazole derivatives.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine . This sequence of reactions allows for the selective protection and deprotection of functional groups during synthesis.
Comparison with Similar Compounds
tert-Butyloxycarbonyl (Boc) Group Compounds: These include various Boc-protected amines and carboxylic acids used in organic synthesis.
Indazole Derivatives: Compounds with similar indazole structures but different substituents, such as 1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid.
Uniqueness: 1-[(tert-Butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the chlorine atom on the indazole ring, which provides specific reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C13H13ClN2O4 |
---|---|
Molecular Weight |
296.70 g/mol |
IUPAC Name |
5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O4/c1-13(2,3)20-12(19)16-9-5-4-7(14)6-8(9)10(15-16)11(17)18/h4-6H,1-3H3,(H,17,18) |
InChI Key |
GLMGSRNUZBGCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)O |
Origin of Product |
United States |
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